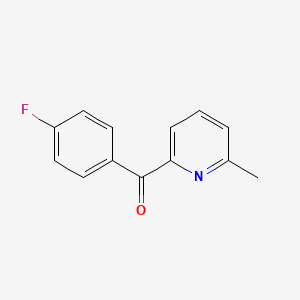

2-(4-Fluorobenzoyl)-6-methylpyridine

Description

2-(4-Fluorobenzoyl)-6-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a 4-fluorobenzoyl moiety at the 2-position.

Properties

IUPAC Name |

(4-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASIQBXVTYGYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-6-methylpyridine typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-fluorobenzoyl chloride with 6-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions or interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural analogs of 2-(4-Fluorobenzoyl)-6-methylpyridine differ primarily in substituents attached to the pyridine ring. These variations significantly impact electronic properties, reactivity, and applications. Below is a detailed comparison:

Substituent Effects and Key Properties

Structural and Functional Analysis

Electronic and Steric Effects

- Fluorobenzoyl vs. Cyanobenzoyl: The fluorine atom in this compound provides moderate electron-withdrawing effects, while the cyano group in 2-(4-Cyanobenzoyl)-6-methylpyridine is strongly electron-withdrawing. This difference may influence stability and reactivity in cross-coupling or nucleophilic substitution reactions .

- Bromomethyl Substituent : 2-(Bromomethyl)-6-methylpyridine’s bromine acts as a leaving group, making it valuable in alkylation or Grignard reactions. Market reports highlight its role in pharmaceutical and agrochemical intermediates .

Coordination Chemistry

- Benzimidazolyl Ligands : Complexes of 2-(2’-benzimidazolyl)-6-methylpyridine with vanadium or copper exhibit structural flexibility and catalytic activity. For example, vanadium complexes show distinct XANES spectral changes upon ligand substitution, critical for olefin polymerization catalysis . Copper(I) complexes with this ligand demonstrate blue-green luminescence, suggesting utility in optoelectronic devices .

Chiral and Steric Features

- Oxazole-Substituted Analog : The tert-butyl group in 2-[(4S)-4-tert-Butyl-oxazol-2-yl]-6-methylpyridine introduces steric bulk and chirality, enabling enantioselective catalysis in asymmetric synthesis .

Biological Activity

2-(4-Fluorobenzoyl)-6-methylpyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H10FNO

- Molecular Weight: 219.22 g/mol

The presence of a fluorine atom on the benzoyl moiety enhances the compound's lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways critical for cell proliferation and survival.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Research has indicated that this compound possesses several notable biological activities:

-

Antimicrobial Properties

- Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Potential effectiveness against fungi and viruses has also been noted.

-

Anticancer Potential

- Studies have shown cytotoxic effects on various cancer cell lines.

- Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

-

Anti-inflammatory Effects

- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Research Findings

Detailed Findings

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro testing on MCF-7 breast cancer cells revealed an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

- Anti-inflammatory Action : Research indicated that treatment with this compound significantly lowered levels of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.